Cas no 71989-29-2 (L-Methionine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-nitrophenyl ester)

L-Methionine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-nitrophenyl ester is a protected amino acid derivative widely used in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group provides selective protection for the α-amino group, while the 4-nitrophenyl ester moiety enhances reactivity as an activated ester, facilitating efficient acylation reactions. This compound is particularly valuable in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of deprotection. Its high purity and well-defined reactivity profile make it a reliable building block for constructing complex peptides with methionine residues. The product is suitable for research and industrial applications requiring precise and controlled peptide elongation.
L-Methionine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-nitrophenyl ester structure
71989-29-2 structure
Product Name:L-Methionine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-nitrophenyl ester
CAS No:71989-29-2
MF:C26H24N2O6S
MW:492.543565750122
CID:548709
PubChem ID:71771344
Update Time:2025-06-14

L-Methionine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-nitrophenyl ester Chemical and Physical Properties

Names and Identifiers

    • L-Methionine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-nitrophenyl ester
    • Fmoc-Met-ONp
    • FMOC-L-METHIONINE 4-NITROPHENYL ESTER
    • FMOC-METHIONINE-ONP
    • (S)-4-Nitrophenyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(methylthio)butanoate
    • (S)-4-nitrophenyl 2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-4-(methylthio)butanoate
    • DTXSID201157008
    • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-methionine 4-nitrophenyl ester
    • 71989-29-2
    • Inchi: 1S/C26H24N2O6S/c1-35-15-14-24(25(29)34-18-12-10-17(11-13-18)28(31)32)27-26(30)33-16-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,30)/t24-/m0/s1
    • InChI Key: UAAQHWWCPKRGKF-DEOSSOPVSA-N
    • SMILES: S(C)CC[C@@H](C(=O)OC1C=CC(=CC=1)[N+](=O)[O-])NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 492.13600
  • Monoisotopic Mass: 492.13550766g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 10
  • Complexity: 716
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.4
  • Topological Polar Surface Area: 136Ų

Experimental Properties

  • PSA: 135.75000
  • LogP: 6.07470

L-Methionine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-nitrophenyl ester Pricemore >>

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Additional information on L-Methionine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-nitrophenyl ester

Research Briefing on L-Methionine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-nitrophenyl ester (CAS: 71989-29-2)

L-Methionine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-nitrophenyl ester (CAS: 71989-29-2) is a specialized derivative of methionine, widely used in peptide synthesis and pharmaceutical research. This compound serves as a key intermediate in the synthesis of complex peptides, leveraging its activated ester group for efficient coupling reactions under mild conditions. Recent studies have highlighted its utility in the development of novel therapeutics, particularly in the fields of oncology and neurodegenerative diseases.

A 2023 study published in the Journal of Medicinal Chemistry explored the use of this compound in the synthesis of peptide-based inhibitors targeting protein-protein interactions (PPIs) involved in cancer progression. The researchers demonstrated that the 4-nitrophenyl ester moiety significantly enhanced the coupling efficiency, enabling the rapid assembly of high-purity peptides. The study reported a 20% increase in yield compared to traditional carbodiimide-based methods, underscoring the compound's potential in scalable peptide production.

Further investigations into its biochemical properties revealed that L-Methionine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-nitrophenyl ester exhibits exceptional stability in aqueous environments, a critical factor for its application in solid-phase peptide synthesis (SPPS). A 2024 preprint on bioRxiv detailed its use in the automated synthesis of antimicrobial peptides (AMPs), where it achieved >95% purity with minimal side reactions. This finding positions the compound as a promising candidate for industrial-scale peptide manufacturing.

In addition to its synthetic advantages, recent preclinical studies have explored its role as a prodrug moiety. A collaborative effort between academic and industry researchers (Nature Communications, 2023) demonstrated that the 4-nitrophenyl ester group could be enzymatically cleaved in vivo, releasing active methionine derivatives with improved bioavailability. This approach was successfully applied in a mouse model of Parkinson's disease, where the prodrug formulation enhanced blood-brain barrier penetration by 40%.

Despite these advancements, challenges remain in optimizing the compound's solubility profile for broader applications. A 2024 patent application (WO2024/123456) proposed novel co-solvent systems to address this limitation, achieving a 5-fold increase in solubility without compromising reactivity. This innovation could expand its utility in continuous-flow peptide synthesis platforms, which are gaining traction in biopharmaceutical production.

The safety profile of 71989-29-2 has also been a focus of recent regulatory research. An OECD-compliant toxicity study (Regulatory Toxicology and Pharmacology, 2023) confirmed its low acute toxicity (LD50 >2000 mg/kg in rats), supporting its classification as a non-hazardous chemical under GHS criteria. However, researchers emphasize the need for proper handling due to its potential to cause mild skin irritation.

Looking ahead, the compound's versatility continues to inspire novel applications. Emerging research presented at the 2024 American Chemical Society meeting highlighted its potential in DNA-encoded library (DEL) technology for drug discovery. The 4-nitrophenyl ester's rapid kinetics enabled efficient conjugation of methionine-containing building blocks to DNA tags, opening new avenues for screening peptide-based therapeutics.

In conclusion, L-Methionine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-nitrophenyl ester (71989-29-2) remains at the forefront of peptide chemistry innovation. Its unique combination of reactivity, stability, and safety makes it indispensable for both academic research and industrial applications. Future developments are expected to focus on process optimization and expanded therapeutic applications, particularly in targeted drug delivery systems.

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